molecular formula C7H8OS2 B093393 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- CAS No. 1005-55-6

2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-

Cat. No. B093393
CAS RN: 1005-55-6
M. Wt: 172.3 g/mol
InChI Key: YAIGSGPVNPIUNY-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-, also known as DMDCS, is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of science. DMDCS is a yellowish liquid with a strong odor and is soluble in organic solvents.

Mechanism Of Action

The mechanism of action of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is not fully understood. However, it is believed that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.

Biochemical And Physiological Effects

2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can inhibit the growth of cancer cells and induce cell death. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. In vivo studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can reduce the growth of tumors in mice.

Advantages And Limitations For Lab Experiments

One advantage of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its ability to form stable metal complexes, which can be used in various applications. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also relatively easy to synthesize and purify. However, one limitation of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its strong odor, which can be unpleasant to work with. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also toxic and should be handled with care.

Future Directions

There are several future directions for research on 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-. One area of research is the development of new metal complexes using 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as a ligand. These complexes could have interesting properties and potential applications in various fields. Another area of research is the development of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)--based fluorescent probes for imaging. These probes could be used to study protein structure and function in living cells. Finally, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- could be further studied for its potential as an anti-cancer agent.

Synthesis Methods

2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be synthesized by the reaction of 5-methyl-1,2-dithiol-3-one with acetone in the presence of a base catalyst. The reaction yields 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as the major product along with some minor by-products. The synthesis of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been optimized to improve the yield and purity of the product.

Scientific Research Applications

2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential applications in various fields of science, including material science, catalysis, and biology. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be used as a ligand in coordination chemistry to form metal complexes with interesting properties. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been used as a catalyst in organic reactions, such as the Michael addition and the Friedel-Crafts reaction. In biology, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential as an anti-cancer agent and as a fluorescent probe for imaging.

properties

CAS RN

1005-55-6

Product Name

2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one

InChI

InChI=1S/C7H8OS2/c1-5(8)3-7-4-6(2)9-10-7/h3-4H,1-2H3/b7-3-

InChI Key

YAIGSGPVNPIUNY-CLTKARDFSA-N

Isomeric SMILES

CC1=C/C(=C/C(=O)C)/SS1

SMILES

CC1=CC(=CC(=O)C)SS1

Canonical SMILES

CC1=CC(=CC(=O)C)SS1

synonyms

1-(5-Methyl-3H-1,2-dithiol-3-ylidene)-2-propanone

Origin of Product

United States

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